N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide
Description
This compound features an acetamide group attached to a phenyl ring, which is connected via an ether linkage to a 1,3-dioxoisoindole moiety substituted with a 2,5-dimethylphenyl group at position 2. The structure combines aromaticity, hydrogen-bonding capacity (via the acetamide and dioxo groups), and steric bulk from the dimethylphenyl substituent, making it a candidate for diverse pharmacological or agrochemical applications .
Properties
IUPAC Name |
N-[3-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-14-7-8-15(2)22(11-14)26-23(28)20-10-9-19(13-21(20)24(26)29)30-18-6-4-5-17(12-18)25-16(3)27/h4-13H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJRIFPRXGLPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363782 | |
| Record name | N-(3-{[2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-76-5 | |
| Record name | N-(3-{[2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-{[2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, antiviral effects, and cytotoxicity profiles based on various studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a phenyl acetamide moiety linked to a 1,3-dioxo isoindole derivative. The molecular formula is C20H20N2O4, with a molecular weight of approximately 356.38 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various isoindole derivatives, including the compound . Research indicates that compounds with similar structures can inhibit cancer cell proliferation through multiple mechanisms:
- Mechanism of Action : Isoindole derivatives may induce apoptosis in cancer cells by activating caspases and modulating apoptotic pathways.
- Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, one study reported an IC50 value of 15 μM for a similar isoindole derivative against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Isoindole A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Isoindole B | A549 (Lung) | 12 | Caspase activation |
2. Antiviral Activity
The antiviral properties of this compound are under investigation, particularly concerning viral replication inhibition:
- SARS-CoV-2 : Research has indicated that similar compounds can inhibit the RNA-dependent RNA polymerase (RdRp) activity of SARS-CoV-2. In assays conducted with related acetamides, the most effective candidates showed EC50 values ranging from 1.41 to 3.07 μM against RdRp .
| Compound | Virus Targeted | EC50 (μM) | Effect |
|---|---|---|---|
| Acetamide A | SARS-CoV-2 RdRp | 1.41 | Strong inhibition |
| Acetamide B | Influenza A | 2.00 | Moderate inhibition |
3. Cytotoxicity Profiles
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds:
- Cell Viability Assays : The water-soluble tetrazolium salt (WST) assay was employed to assess cell viability in HEK293T cells treated with varying concentrations of the compound. Results indicated that at concentrations above 50 μM, significant cytotoxic effects were observed .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 65 |
| 100 | 30 |
Comparison with Similar Compounds
Structural and Functional Insights
- However, it may reduce solubility in aqueous media.
- Core Modifications : Replacing isoindole with indole (as in ) eliminates the dioxo group, reducing hydrogen-bonding capacity but introducing a formyl group for nucleophilic interactions.
- Side Chain Variations: Compounds like 8d () incorporate extended alkoxy chains, which may enhance bioavailability by mimicking endogenous fatty acids or modulating target affinity.
Pharmacological and Agrochemicall Relevance
- Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., ) demonstrate that acetamide-linked aromatic systems can inhibit cell proliferation. The target compound’s isoindole core may similarly interact with kinases or DNA topoisomerases.
- Herbicide Analogies : Chloroacetamides (e.g., alachlor, ) highlight the role of substituents in agrochemical activity. While the target compound lacks chlorine, its dimethyl groups could confer selectivity for plant vs. mammalian targets.
Research Findings and Limitations
- Synthetic Utility: Phthalide derivatives (e.g., isoindolones) are established intermediates in heterocyclic synthesis , suggesting the target compound could serve as a precursor for novel drug candidates.
- Data Gaps : Direct biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound and its analogs are absent in the provided evidence, limiting mechanistic conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
